(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride
CAS No.: 1286207-04-2
Cat. No.: VC4144830
Molecular Formula: C10H13ClN2O3
Molecular Weight: 244.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286207-04-2 |
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Molecular Formula | C10H13ClN2O3 |
Molecular Weight | 244.68 |
IUPAC Name | (3S)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m0./s1 |
Standard InChI Key | WWGSGDMXNWCTSX-QRPNPIFTSA-N |
SMILES | C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Features
(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride belongs to the class of nitrogen-containing heterocycles, specifically pyrrolidine derivatives. Its molecular formula is C₁₀H₁₃ClN₂O₃, with a molecular weight of 262.66 g/mol . The compound’s structure comprises:
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A pyrrolidine ring (C₄H₈N) in the (S)-configuration.
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A 2-nitrophenoxy group (-O-C₆H₃(NO₂)) substituted at the 3-position.
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A hydrochloride counterion.
The stereochemistry at the 3-position is critical for its interaction with biological targets, as enantiomeric purity often dictates pharmacological activity . The nitro group introduces electron-withdrawing properties, influencing reactivity and solubility.
Table 1: Key Physicochemical Properties
Synthesis and Synthetic Routes
The synthesis of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride involves multi-step processes, often starting from chiral precursors. While no direct synthesis is documented for this compound, analogous routes for related pyrrolidine derivatives provide insight:
Key Methodologies from Patent Literature
A patent (US7652152B2) describes the synthesis of (S)-3-hydroxypyrrolidine via lactam cyclization and reduction . Adapting this approach:
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Starting Material: Optically pure 4-amino-(S)-2-hydroxybutyric acid.
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Protection: Introduction of an amine-protecting group (e.g., carbamate).
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Reduction: Conversion of the carboxylic acid to a primary alcohol.
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Halogenation: Activation of the alcohol to a leaving group (e.g., bromide).
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Cyclization: Intramolecular nucleophilic substitution to form the pyrrolidine ring .
For (S)-3-(2-Nitrophenoxy)pyrrolidine, a nitroaryl etherification step would replace the hydroxyl group with 2-nitrophenoxy, followed by HCl salt formation.
Table 2: Comparative Synthesis of Pyrrolidine Derivatives
Applications in Pharmaceutical Research
While direct pharmacological data for (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride are scarce, its structural analogs highlight potential applications:
Anticonvulsant Agents
Pyrrolidine-2-carboxamide derivatives exhibit anticonvulsant activity in maximal electroshock (MES) models . For example, N-(4-chlorophenyl)pyrrolidine-2-carboxamide showed ED₅₀ = 30 mg/kg, comparable to phenytoin . The nitro group in (S)-3-(2-Nitrophenoxy)pyrrolidine may enhance binding to neuronal ion channels.
Intermediate in Drug Synthesis
The compound’s chiral backbone makes it valuable for synthesizing enantiomerically pure drugs. For instance:
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Calcium Antagonists: Pyrrolidine intermediates are used in Barnidipine synthesis .
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Antibiotics: Carbapenem antibiotics utilize pyrrolidine scaffolds for β-lactamase resistance .
Ligand Design
The nitro group can coordinate to metal centers, suggesting utility in catalytic systems. Similar compounds are explored in asymmetric catalysis .
Comparison with Related Compounds
Table 3: Structural and Functional Analogues
Compound | Substituent | Molecular Weight | Application |
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(S)-3-(2-Nitrophenoxy)pyrrolidine HCl | 2-Nitrophenoxy | 262.66 g/mol | Pharmaceutical intermediate |
3-(2-Fluoro-6-nitrophenoxy)pyrrolidine HCl | 2-Fluoro-6-nitrophenoxy | 262.66 g/mol | Research chemical |
(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | tert-Butyl carbamate | 308.33 g/mol | Synthetic intermediate |
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